

GSK461364: A Technical Guide to its Role in G2/M Cell Cycle Arrest

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Compound of Interest

Compound Name: GSK461364

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Introduction

GSK461364 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G2 and M phases.[1][2][3] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapies.[3] **GSK461364** functions as an ATP-competitive inhibitor, effectively blocking the catalytic activity of PLK1 and leading to a cascade of events that culminate in cell cycle arrest at the G2/M transition, and in many cases, apoptosis.[2][4] This technical guide provides an in-depth overview of **GSK461364**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PLK1 Inhibition and G2/M Arrest

GSK461364 exerts its biological effects by specifically targeting Polo-like kinase 1 (PLK1). PLK1 is a master regulator of mitotic progression, involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[5] The activity of PLK1 is tightly regulated throughout the cell cycle, peaking during the G2 and M phases.

The primary mechanism by which **GSK461364** induces G2/M arrest is through the inhibition of PLK1's kinase activity. This inhibition disrupts the normal phosphorylation cascade required for mitotic entry. One of the key downstream effectors of PLK1 is the phosphatase Cdc25C. PLK1 phosphorylates and activates Cdc25C, which in turn removes inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1). The activation of the Cdk1/Cyclin B1 complex is the ultimate trigger for entry into mitosis. By inhibiting PLK1, **GSK461364** prevents the activation of Cdc25C, leading to the accumulation of inactive, phosphorylated Cdk1 and subsequent arrest of the cell cycle at the G2/M checkpoint.[\[4\]](#)

Furthermore, inhibition of PLK1 by **GSK461364** has been shown to induce a "mitotic catastrophe" in cancer cells, characterized by aberrant mitotic figures, such as monopolar or collapsed spindles, ultimately leading to apoptotic cell death.[\[6\]](#) This is often accompanied by an increase in the phosphorylation of Histone H3 (pHH3), a marker of mitotic arrest.[\[5\]](#)

Quantitative Data

The following tables summarize the key quantitative parameters of **GSK461364**, providing a comparative overview of its potency and selectivity.

Parameter	Value	Cell Line/System	Reference
Ki (PLK1)	2.2 nM	Cell-free assay	[1] [2]
Selectivity	>390-fold for PLK1 vs. PLK2/3	Cell-free assay	[6]
Selectivity	>1000-fold for PLK1 vs. panel of 48 other kinases	Cell-free assay	[6]

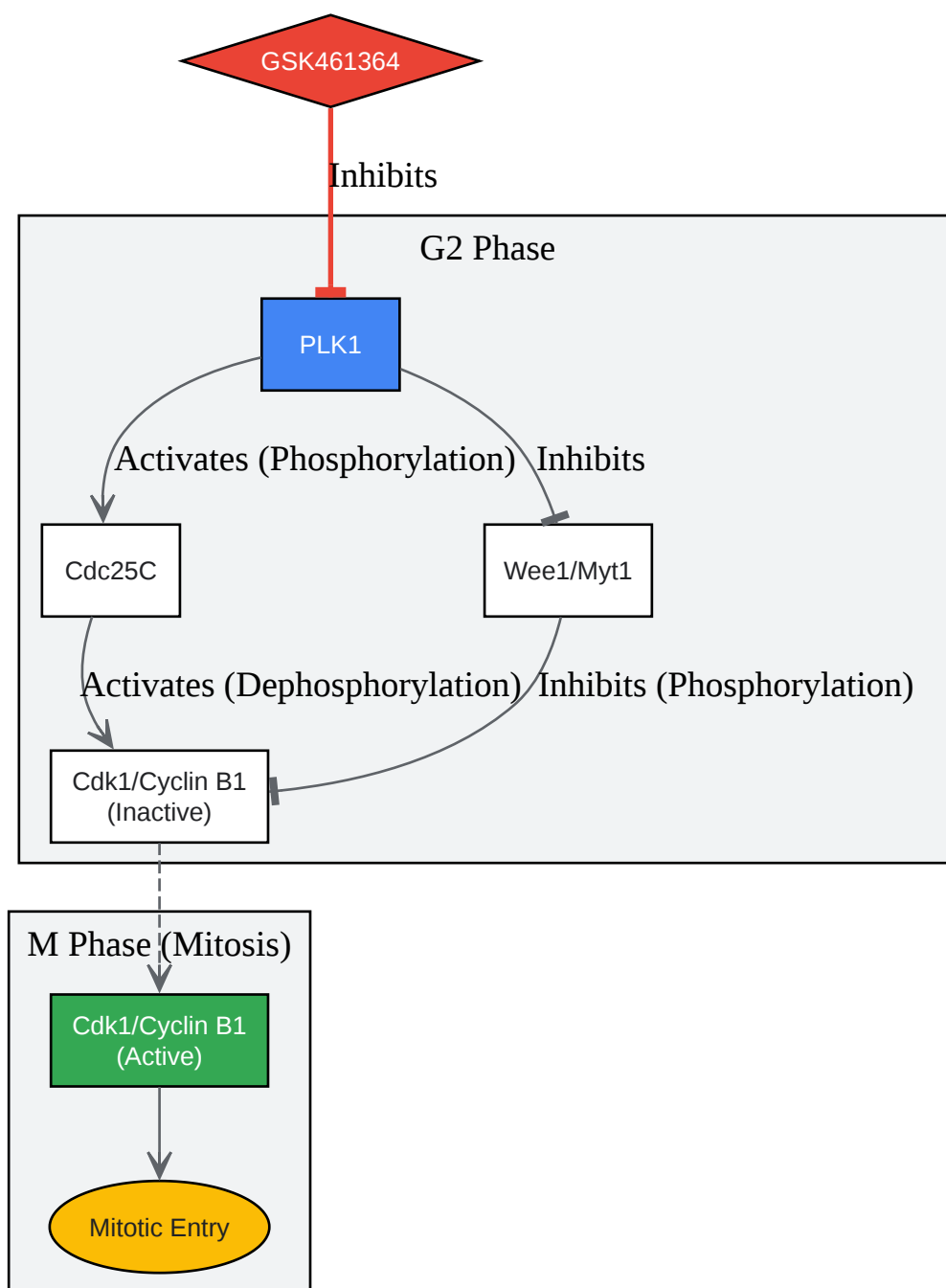
Table 1: In Vitro Potency and Selectivity of **GSK461364**

Cell Line	Cancer Type	GI50	Reference
Multiple (>120)	Various	< 100 nM in most lines	[1]
A549	Lung Carcinoma	~20 nM	[2]
NCI-H460	Lung Cancer	Not specified	[2]
PL45	Pancreatic Cancer	Not specified	[2]
ATC (mouse)	Anaplastic Thyroid Carcinoma	Not specified	[5]
PDTC (mouse)	Poorly Differentiated Thyroid Carcinoma	Not specified	[5]
Human ATC cell lines	Anaplastic Thyroid Carcinoma	Not specified	[5]
Osteosarcoma cell lines	Osteosarcoma	Not specified	[4]

Table 2: In Vitro Anti-proliferative Activity of **GSK461364** (GI50)

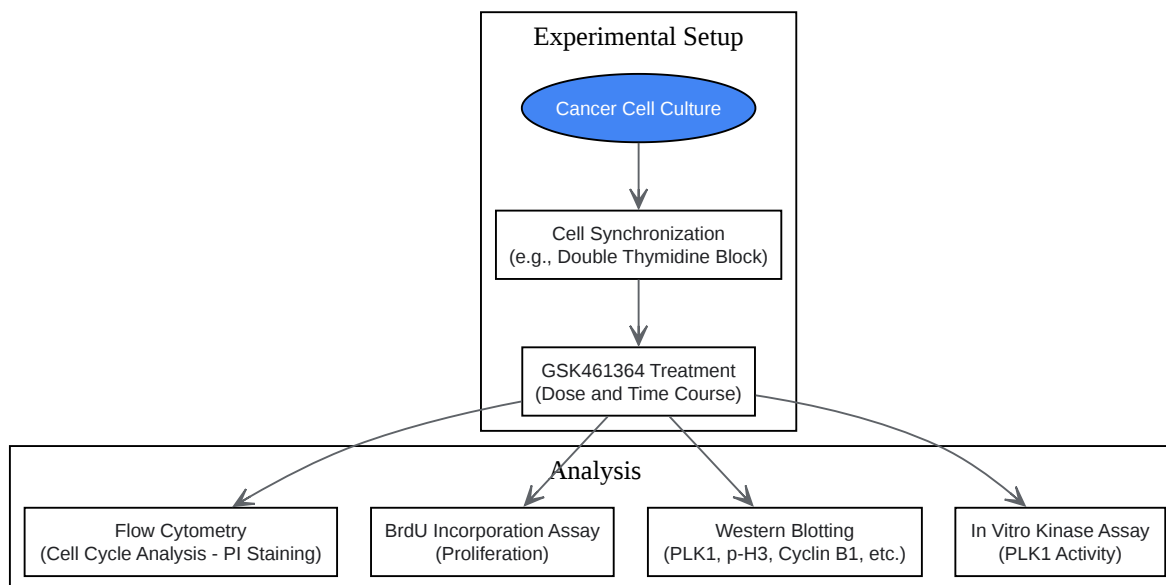
Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.



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Caption: PLK1 Signaling Pathway in G2/M Transition.



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